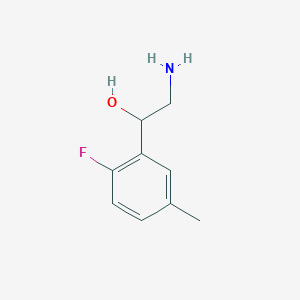
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride is a chemical compound belonging to the family of anilines. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 268.3 g/mol. This compound has been extensively studied for its biological activity and potential therapeutic applications.
Métodos De Preparación
The synthesis of 4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride typically involves the reaction of 4-methyl-3-nitroaniline with morpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted anilines and morpholine derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research has explored its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular signaling . The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride can be compared with other similar compounds, such as:
4-Methyl-3-(morpholine-4-carbonyl)aniline: This compound lacks the hydrochloride group but shares similar chemical properties and applications.
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound contains a boronic acid group instead of the aniline moiety, leading to different reactivity and applications.
Morpholine-4-carboxylic acid derivatives: These compounds have variations in the substituents on the morpholine ring, affecting their chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17ClN2O2 |
|---|---|
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
(5-amino-2-methylphenyl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14;/h2-3,8H,4-7,13H2,1H3;1H |
Clave InChI |
PAJILHNEWSMMLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)C(=O)N2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)






aminedihydrochloride](/img/structure/B13597217.png)




